1,3-dimethyl-5H-pteridine-2,4,6-trione
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Overview
Description
1,3-Dimethyl-5H-pteridine-2,4,6-trione is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic compounds consisting of fused pyrimidine and pyrazine rings. This compound is notable for its unique structure and diverse applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-5H-pteridine-2,4,6-trione can be synthesized through various methods. One efficient method involves the treatment of 2-hydroxychalcones and 1,3-dimethylbarbituric acid in refluxing toluene in the presence of amberlyst-15 as a catalyst in air . Another approach includes the synthesis from chloronitroaromatic compounds and amines, where the reaction is carried out in ethanol with heating and shaking .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyl-5H-pteridine-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine diones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1,3-Dimethyl-5H-pteridine-2,4,6-trione has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5H-pteridine-2,4,6-trione involves its interaction with specific molecular targets and pathways. For instance, as an MCT1 inhibitor, it disrupts lactate transport in cancer cells, leading to altered cellular metabolism and potential cell death . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, enhancing its efficacy .
Comparison with Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A related compound with a similar core structure but different functional groups.
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione: Another heterocyclic compound with comparable reactivity and applications.
Uniqueness: 1,3-Dimethyl-5H-pteridine-2,4,6-trione stands out due to its unique combination of stability, reactivity, and biological activity. Its ability to undergo diverse chemical reactions and its potential as an anticancer agent make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
61846-18-2 |
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Molecular Formula |
C8H8N4O3 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
1,3-dimethyl-5H-pteridine-2,4,6-trione |
InChI |
InChI=1S/C8H8N4O3/c1-11-6-5(10-4(13)3-9-6)7(14)12(2)8(11)15/h3H,1-2H3,(H,10,13) |
InChI Key |
NBBRNFADTQJWFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)C=N2 |
Origin of Product |
United States |
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